

# Application Notes and Protocols for G280-9 Peptide in Cancer Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025



## For Researchers, Scientists, and Drug Development Professionals

Introduction

The **G280-9** peptide, derived from the melanoma-associated antigen gp100, is a key component in the development of therapeutic cancer vaccines, particularly for melanoma. This document provides detailed application notes and experimental protocols for researchers and professionals involved in the development of cancer immunotherapies. The focus is on a modified version of the peptide, **G280-9**V, which has demonstrated enhanced immunogenicity.

The native **G280-9** peptide corresponds to amino acids 280-288 of the gp100 protein and has the sequence YLEPGPVTA.[1][2][3] A modified version, **G280-9**V, incorporates a valine substitution at position 288 (YLEPGPVTV) to increase its binding affinity to the HLA-A\*0201 molecule, thereby enhancing its immunogenicity.[3] This peptide vaccine aims to stimulate the host's immune system to recognize and eliminate tumor cells expressing the gp100 antigen.[3]

# Data Presentation Preclinical & Clinical Efficacy of G280-9V Peptide Vaccine



| Study Type     | Model/Patient<br>Population                      | Vaccine<br>Formulation                                          | Key Findings                                                                                                                                            | Reference |
|----------------|--------------------------------------------------|-----------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Clinical Trial | Metastatic<br>Melanoma<br>Patients (HLA-<br>A2+) | Autologous<br>dendritic cells<br>pulsed with<br>G280-9V peptide | Immunological Response: 67% of patients showed CD8+ immunity by ELISPOT, 100% by tetramer assay. 100% of tested patients had high-avidity CTL activity. | [4]       |
| Clinical Trial | Metastatic<br>Melanoma<br>Patients (HLA-<br>A2+) | Autologous<br>dendritic cells<br>pulsed with<br>G280-9V peptide | Clinical Response: 17% Partial Response, 25% Stable Disease.                                                                                            | [4]       |
| Clinical Trial | Metastatic<br>Melanoma<br>Patients (HLA-<br>A2+) | Autologous<br>dendritic cells<br>pulsed with<br>G280-9V peptide | Survival: Median<br>survival of 37.6<br>months.                                                                                                         | [4]       |

Immunological Response to gp100-derived Peptides

| Peptide         | Immunization<br>Strategy           | In Vitro<br>Restimulation | Immunological<br>Response                                                    | Reference |
|-----------------|------------------------------------|---------------------------|------------------------------------------------------------------------------|-----------|
| G9-280 (Native) | Incomplete<br>Freund's<br>Adjuvant | G9-280-9V<br>(Modified)   | Generation of specific antipeptide lymphocytes from 5 of 6 postimmune PBMCs. | [3]       |



# Experimental Protocols G280-9V Peptide Vaccine Formulation and Administration

This protocol describes the preparation of a dendritic cell (DC)-based vaccine pulsed with the **G280-9**V peptide.

#### Materials:

- G280-9V peptide (YLEPGPVTV), synthesized under GMP conditions
- · Autologous dendritic cells from the patient
- Sterile phosphate-buffered saline (PBS)
- Incomplete Freund's Adjuvant (IFA) (for some formulations)

#### Protocol:

- Peptide Preparation:
  - Reconstitute the lyophilized G280-9V peptide in sterile PBS to a stock concentration of 1 mg/mL.
  - Ensure the peptide solution is sterile by passing it through a 0.22 μm filter.
- Dendritic Cell Pulsing:
  - Isolate peripheral blood mononuclear cells (PBMCs) from the patient and culture them to generate immature dendritic cells.
  - Mature the dendritic cells using a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2).
  - Pulse the mature dendritic cells with the G280-9V peptide at a final concentration of 10 μg/mL.



Incubate the peptide-pulsed dendritic cells for 2-4 hours at 37°C in a humidified 5% CO2 incubator.

#### Vaccine Formulation:

- For dendritic cell-based vaccines, wash the peptide-pulsed DCs three times with sterile
   PBS to remove excess peptide.
- Resuspend the final DC pellet in sterile saline for injection.
- For peptide-in-adjuvant formulations, emulsify the **G280-9**V peptide solution with an equal volume of Incomplete Freund's Adjuvant.

#### Administration:

- Administer the vaccine subcutaneously or intradermally.
- The immunization schedule may vary, but a common approach is to administer the vaccine at weeks 1, 2, 3, and then monthly.

## IFN-y ELISPOT Assay for G280-9V Specific T-Cell Response

This assay quantifies the number of **G280-9**V-specific T cells that secrete IFN-γ upon stimulation.

#### Materials:

- PVDF-membrane 96-well ELISPOT plates
- Anti-human IFN-y capture antibody
- Biotinylated anti-human IFN-y detection antibody
- Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)
- BCIP/NBT or AEC substrate



- Patient PBMCs (pre- and post-vaccination)
- **G280-9**V peptide
- Control peptides (e.g., irrelevant HLA-A2 binding peptide)
- T2 cells (HLA-A2+)

#### Protocol:

- Plate Coating:
  - Coat the ELISPOT plate with anti-human IFN-y capture antibody overnight at 4°C.
  - Wash the plate with sterile PBS.
  - Block the plate with sterile medium containing 10% fetal bovine serum for 2 hours at 37°C.
- Cell Plating and Stimulation:
  - Prepare a single-cell suspension of patient PBMCs.
  - Pulse T2 cells with the G280-9V peptide (10 μg/mL) for 2 hours at 37°C.
  - Add 2 x 10<sup>5</sup> PBMCs and 2 x 10<sup>4</sup> peptide-pulsed T2 cells to each well.
  - Include negative controls (PBMCs and unpulsed T2 cells) and positive controls (PBMCs with PHA).
  - Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
- Detection:
  - Wash the plate with PBS containing 0.05% Tween-20.
  - Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.



- Wash the plate and add streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.
- Wash the plate and add the substrate solution.
- Monitor for the development of spots. Stop the reaction by washing with distilled water.
- Count the spots using an automated ELISPOT reader.

## Chromium-51 (51Cr) Release Assay for Cytotoxic T Lymphocyte (CTL) Activity

This assay measures the ability of **G280-9**V-specific CTLs to lyse target cells.

#### Materials:

- Patient-derived CTLs (effector cells)
- T2 cells or melanoma cell lines (HLA-A2+) (target cells)
- G280-9V peptide
- Sodium chromate (Na<sub>2</sub><sup>51</sup>CrO<sub>4</sub>)
- Fetal bovine serum (FBS)
- RPMI-1640 medium
- 96-well round-bottom plates
- Gamma counter

#### Protocol:

- Target Cell Labeling:
  - Incubate 1 x 10<sup>6</sup> target cells with 100 μCi of <sup>51</sup>Cr for 1-2 hours at 37°C.



- Wash the labeled target cells three times with medium containing 10% FBS to remove excess <sup>51</sup>Cr.
- Resuspend the cells in culture medium.
- Cytotoxicity Assay:
  - Plate the <sup>51</sup>Cr-labeled target cells at 1 x 10<sup>4</sup> cells/well.
  - Add effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1).
  - $\circ$  For peptide-specific lysis, pulse the target cells with **G280-9**V peptide (10  $\mu$ g/mL) prior to adding effector cells.
  - Include controls for spontaneous release (target cells only) and maximum release (target cells with 1% Triton X-100).
  - Incubate the plate for 4 hours at 37°C.
- Measurement of <sup>51</sup>Cr Release:
  - Centrifuge the plate at 200 x g for 5 minutes.
  - Collect the supernatant from each well.
  - Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
- Calculation of Specific Lysis:
  - % Specific Lysis = [(Experimental Release Spontaneous Release) / (Maximum Release Spontaneous Release)] x 100

# Visualizations Signaling Pathway





Click to download full resolution via product page

Caption: G280-9V peptide presentation and T-cell activation pathway.

## **Experimental Workflow**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Mass-spectrometric evaluation of HLA-A\*0201-associated peptides identifies dominant naturally processed forms of CTL epitopes from MART-1 and gp100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. Immunization against epitopes in the human melanoma antigen gp100 following patient immunization with synthetic peptides PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunologic and therapeutic evaluation of a synthetic peptide vaccine for the treatment of patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for G280-9 Peptide in Cancer Vaccine Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12428955#g280-9-peptide-in-cancer-vaccine-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com